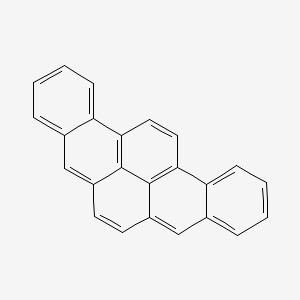

Dibenzo(a,i)pyrene

Description

Dibenz[a,i]pyrene is a colorless solid. Water insoluble.

Dibenzo[a,i]pyrene is an ortho- and peri-fused polycyclic arene.

Dibenzo[a,i]pyrene is an aromatic hydrocarbon that consists of six fused rings and is produced by the incomplete combustion of organic matter. Dibenzo[a,i]pyrene is primarily found in gasoline exhaust, tobacco smoke and coal tar. Dibenzo[a,i]pyrene is reasonably anticipated to be a human carcinogen. (NCI05)

Structure

3D Structure

Properties

IUPAC Name |

hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14/c1-3-7-19-15(5-1)13-17-9-10-18-14-16-6-2-4-8-20(16)22-12-11-21(19)23(17)24(18)22/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGYIJVAYAHHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC6=CC=CC=C6C(=C54)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14 | |

| Record name | DIBENZ[A,I]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059751 | |

| Record name | Dibenzo[a,i]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibenz[a,i]pyrene is a colorless solid. Water insoluble., Greenish-yellow solid; [HSDB] | |

| Record name | DIBENZ[A,I]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenzo(a,i)pyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4732 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 275 °C at 0.05 mm Hg | |

| Record name | Dibenzo(a,i)pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in 1,4-dioxane, boiling glacial acetic acid (2 g/L) and boiling benzene (5 g/L); almost insoluble in diethyl ether and ethanol | |

| Record name | Dibenzo(a,i)pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Greenish-yellow needles, prisms or lamellae | |

CAS No. |

189-55-9 | |

| Record name | DIBENZ[A,I]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenzo[a,i]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzo(a,i)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000189559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[rst]pentaphene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzo[a,i]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo(r,s,t)pentaphene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZO(A,I)PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FMI112D18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dibenzo(a,i)pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

283.6 °C | |

| Record name | Dibenzo(a,i)pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What are the chemical properties of Dibenzo(a,i)pyrene?

An In-depth Technical Guide to the Chemical Properties of Dibenzo(a,i)pyrene

For Researchers, Scientists, and Drug Development Professionals

This compound, a polycyclic aromatic hydrocarbon (PAH), is a compound of significant interest in environmental science and toxicology due to its potent carcinogenic activity.[1] This guide provides a comprehensive overview of its chemical properties, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and development professionals.

Physical and Chemical Properties

This compound is a colorless to greenish-yellow solid at room temperature.[2][3] It is classified as an ortho- and peri-fused polycyclic arene.[1][2] Like other high molecular weight PAHs, it is characterized by its low volatility and poor solubility in water.

Quantitative Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for understanding its environmental fate, transport, and biological availability.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₁₄ | |

| Molecular Weight | 302.37 g/mol | |

| Melting Point | 281.5 °C to 283.6 °C | |

| Boiling Point | 275 °C at 0.05 mm Hg; 378.4 °C (rough estimate) | |

| Vapor Pressure | 1.12 x 10⁻¹¹ to 1.8 x 10⁻¹¹ mm Hg at 25 °C | |

| Water Solubility | Insoluble | |

| Ionization Potential | 6.95 - 7.30 eV |

Solubility Profile

The solubility of this compound is a key factor in its analysis and biological uptake. It is practically insoluble in water but shows varying degrees of solubility in organic solvents.

| Solvent | Solubility Description | Reference(s) |

| Water | Insoluble | |

| Ethanol | Almost insoluble | |

| Diethyl Ether | Almost insoluble | |

| Benzene (boiling) | 5 g/L | |

| 1,4-Dioxane | Soluble | |

| Glacial Acetic Acid (boiling) | 2 g/L | |

| Chloroform | Very Slightly Soluble (Heated) | |

| Dichloromethane | Slightly Soluble (Heated) | |

| Concentrated Sulfuric Acid | Soluble (forms a blue solution with red fluorescence) |

Spectroscopic Properties

Spectroscopic data are essential for the identification and quantification of this compound in various matrices.

UV-Vis Absorption Spectra

The ultraviolet-visible absorption maxima are dependent on the solvent used.

| Solvent | λmax (nm) | Reference(s) |

| Ethanol | 222, 242, 272 | |

| Benzene | 285, 297, 317, 332, 356, 375, 397, 419, 433 |

Fluorescence Spectroscopy

This compound exhibits fluorescence, a property leveraged in sensitive analytical methods. When dissolved in concentrated sulfuric acid, it produces a red fluorescence. Its isomers can be unambiguously identified using laser-excited time-resolved Shpol'skii spectroscopy (LETRSS) at cryogenic temperatures, which provides characteristic line-narrowed spectra.

Reactivity and Stability

Chemical Reactivity

This compound is a stable aromatic compound but can undergo vigorous, sometimes explosive, reactions with strong oxidizing agents. It can also react exothermically with bases and diazo compounds. As an aromatic hydrocarbon, it is susceptible to substitution reactions at the benzene nucleus, including:

-

Halogenation (with an acid catalyst)

-

Nitration

-

Sulfonation

-

Friedel-Crafts reaction

References

Synthesis and Purification of Dibenzo(a,i)pyrene for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Dibenzo(a,i)pyrene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in toxicological and carcinogenic research. Due to its potent carcinogenic activity, handling of this compound requires strict adherence to safety protocols. This guide outlines a plausible synthetic route and details established purification methodologies to obtain high-purity material suitable for research purposes.

Overview of this compound

This compound, also known as Benzo[rst]pentaphene, is a high molecular weight PAH with the chemical formula C₂₄H₁₄.[1] It is a yellow, crystalline solid that is insoluble in water but soluble in some organic solvents.[2][3] Its potent carcinogenicity necessitates careful handling in a controlled laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Benzo[rst]pentaphene | [1] |

| CAS Number | 189-55-9 | [1] |

| Molecular Formula | C₂₄H₁₄ | |

| Molecular Weight | 302.37 g/mol | |

| Melting Point | 281.5 °C | |

| Boiling Point | 378.4 °C (estimated) | |

| Appearance | Greenish-yellow needles or prisms | |

| Solubility | Soluble in chloroform (very slightly, heated), dichloromethane (slightly, heated). Almost insoluble in alcohol and ether. |

Synthesis of this compound

A specific, detailed laboratory synthesis of this compound is not widely published. However, based on the synthesis of related dibenzopyrene isomers and general principles of aromatic chemistry, a plausible synthetic route can be proposed. One such approach involves a Wittig-type reaction followed by intramolecular cyclization.

Proposed Synthetic Pathway

A potential synthetic route could involve the reaction of a suitable bis-phosphonium salt with a dialdehyde, followed by an intramolecular cyclization to form the final dibenzopyrene core. This multi-step synthesis requires careful control of reaction conditions to achieve a reasonable yield.

Hypothetical Experimental Protocol

Disclaimer: This is a hypothetical protocol based on established organic synthesis reactions for similar compounds. Researchers should conduct their own literature search and risk assessment before attempting any synthesis.

Step 1: Synthesis of the Bis-Wittig Reagent

-

A suitable naphthalene-based bis(halomethyl) compound is reacted with triphenylphosphine in an appropriate solvent (e.g., toluene or DMF) under reflux conditions to form the corresponding bis(triphenylphosphonium) salt.

-

The resulting salt is isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Step 2: Wittig Reaction

-

The bis(triphenylphosphonium) salt is suspended in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).

-

A strong base (e.g., n-butyllithium or sodium hydride) is added dropwise at low temperature (e.g., -78 °C or 0 °C) to generate the ylide.

-

A solution of an appropriate dialdehyde (e.g., a biphenyl dialdehyde) in the same solvent is then added slowly to the ylide solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the addition of water, and the organic product is extracted with a suitable solvent (e.g., dichloromethane).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate.

Step 3: Intramolecular Cyclization (Scholl Reaction)

-

The crude intermediate from the Wittig reaction is dissolved in a suitable solvent (e.g., dichloromethane).

-

A Lewis acid catalyst (e.g., iron(III) chloride or aluminum chloride) is added, and the mixture is stirred at room temperature or with gentle heating.

-

The reaction progress is monitored by TLC or HPLC.

-

Upon completion, the reaction is quenched with an aqueous solution (e.g., dilute HCl).

-

The crude this compound is extracted, and the organic layer is washed, dried, and concentrated.

Table 2: Hypothetical Reaction Parameters

| Parameter | Value |

| Wittig Reaction | |

| Solvent | Anhydrous THF |

| Base | n-Butyllithium |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Scholl Reaction | |

| Solvent | Dichloromethane |

| Catalyst | Iron(III) Chloride |

| Temperature | Room Temperature |

| Reaction Time | 24-48 hours |

| Overall Yield (Hypothetical) | 20-30% |

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and isomers. A combination of chromatographic and crystallization techniques is typically employed.

Column Chromatography

Column chromatography is an effective method for the initial purification of crude this compound.

Experimental Protocol:

-

Stationary Phase: Silica gel or alumina is commonly used as the stationary phase. The adsorbent should be activated by heating before use to remove moisture.

-

Eluent System: A non-polar solvent system is typically used, with a gradual increase in polarity to elute the compounds. A common starting eluent is hexane or a mixture of hexane and a slightly more polar solvent like toluene or dichloromethane.

-

Procedure:

-

A slurry of the stationary phase in the initial eluent is packed into a glass column.

-

The crude this compound, adsorbed onto a small amount of silica gel, is carefully loaded onto the top of the column.

-

The column is eluted with the solvent system, starting with the least polar solvent and gradually increasing the polarity.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

-

Table 3: Column Chromatography Parameters

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Eluent | Hexane/Toluene gradient (e.g., 100:0 to 80:20) |

| Monitoring | TLC (UV visualization at 254 nm and 365 nm) |

Recrystallization

Recrystallization is used to further purify the this compound obtained from chromatography. The choice of solvent is critical for successful recrystallization.

Experimental Protocol:

-

Solvent Selection: An ideal solvent for recrystallization will dissolve this compound sparingly at room temperature but readily at its boiling point. Based on its solubility profile, a mixture of solvents, such as toluene/hexane or chloroform/methanol, may be effective.

-

Procedure:

-

The partially purified this compound is dissolved in a minimal amount of the hot solvent (or the more soluble solvent of a mixed system).

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

-

If a mixed solvent system is used, the less soluble solvent is added dropwise to the hot solution until turbidity appears, which is then cleared by adding a few drops of the hot, more soluble solvent before cooling.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.

-

Table 4: Recrystallization Solvents

| Solvent System | Rationale |

| Toluene/Hexane | This compound is soluble in hot toluene and less soluble in hexane. |

| Chloroform/Methanol | This compound is soluble in chloroform and insoluble in methanol. |

Sublimation

For obtaining ultra-high purity this compound, sublimation can be employed as a final purification step. This technique is suitable for compounds that have a sufficiently high vapor pressure below their melting point.

Experimental Protocol:

-

Apparatus: A standard laboratory sublimation apparatus consists of a vessel to hold the crude solid, a cold finger to condense the vapor, and a vacuum source.

-

Procedure:

-

The this compound is placed in the bottom of the sublimation apparatus.

-

The cold finger is inserted and cooled with circulating cold water or a dry ice/acetone slurry.

-

The apparatus is evacuated to a low pressure.

-

The bottom of the apparatus is gently heated.

-

The this compound will sublime and then deposit as pure crystals on the cold finger.

-

After the sublimation is complete, the apparatus is allowed to cool to room temperature before venting to atmospheric pressure.

-

The purified crystals are carefully scraped from the cold finger.

-

Characterization

The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.

Table 5: Analytical Data for this compound

| Technique | Expected Result |

| ¹H NMR | A complex aromatic proton pattern consistent with the this compound structure. |

| ¹³C NMR | A set of signals in the aromatic region corresponding to the 24 carbon atoms of the molecule. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 302. |

| Melting Point | Sharp melting point at approximately 281.5 °C. |

| HPLC | A single sharp peak with a characteristic retention time under specific chromatographic conditions. |

Safety Considerations

This compound is a potent carcinogen and should be handled with extreme care. All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves, must be worn at all times. All waste materials contaminated with this compound must be disposed of as hazardous chemical waste according to institutional guidelines.

References

An In-Depth Technical Guide to the Environmental Sources and Formation Pathways of Dibenzo(a,i)pyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo(a,i)pyrene (DBaip) is a high molecular weight polycyclic aromatic hydrocarbon (PAH) consisting of six fused benzene rings. Like other dibenzopyrene isomers, it is not produced commercially but is formed as a product of incomplete combustion of organic materials.[1][2] Recognized for its potent carcinogenic properties, DBaip is a significant environmental contaminant of concern.[3][4] This technical guide provides a comprehensive overview of the environmental sources, formation pathways, and analytical methodologies for this compound, tailored for professionals in research and development.

Environmental Sources of this compound

This compound is ubiquitously present in the environment as a component of complex PAH mixtures. Its primary sources are anthropogenic activities involving the incomplete combustion of organic matter.[1] Natural sources such as forest fires and volcanoes also contribute to its environmental burden.

Key anthropogenic sources include:

-

Industrial Emissions: Coke ovens are a significant source, with concentrations of this compound reported to be between 493.3 to 693.2 µg/g in coke oven emissions. Stack emissions from industrial coal combustion facilities also contribute to its release.

-

Vehicle Exhaust: this compound has been detected in the exhaust of both diesel and gasoline-fueled light-duty vehicles.

-

Residential Heating: Emissions from the open-fire, unvented combustion of coal have been shown to contain this compound in particulate collections at a concentration of 1.4 µg/m³. The burning of wood, such as mesquite, also releases this compound.

-

Tobacco Smoke: this compound is a constituent of tobacco smoke.

-

Tire Wear: Automobile tires have been identified as a potential environmental source of carcinogenic dibenzopyrenes, including this compound.

Once released into the environment, this compound can be found in various environmental compartments, including the air, water, and soil. In the atmosphere, it is typically adsorbed onto particulate matter.

Quantitative Data on this compound Concentrations

The following table summarizes reported concentrations of this compound in various environmental media and emission sources. This data is essential for exposure assessment and understanding the environmental fate of this compound.

| Environmental Matrix/Source | Concentration Range | Units | Reference(s) |

| Air | |||

| Urban Air (Rome, Italy) | Mean: 0.02 | ng/m³ | |

| Urban Air (Tokyo, Japan) | 11 | µg/g of particulates | |

| Air Particulate Matter (Bahrain, Kuwait during oil field burning) | <0.05 to 0.13 | ng/m³ | |

| Underground Mine (vicinity of diesel vehicles) | 1.9 | ng/m³ | |

| Indoor Air (unvented coal combustion) | 1.4 | µg/m³ (particulate) | |

| Water | |||

| Seawater (Baltic Sea) | 1.0 | ng/L | |

| Soil & Sediment | |||

| Urban Soil (UK) | Median: 249 | µg/kg | |

| Emission Sources | |||

| Coke Oven Emissions | 493.3 to 693.2 | µg/g per sample | |

| Diesel and Gasoline Vehicle Exhaust | Detected at trace amounts | - | |

| Mesquite Wood Smoke | Detected | µg/kg wood burned | |

| Food | |||

| Margarine | 0.2 | µg/kg | |

| Spinach | <0.03 | µg/kg | |

| Kale | <0.07 | µg/kg | |

| Smoked Sausages | 0.4 | ppb | |

| Charbroiled Hamburgers | Trace levels | - |

Formation Pathways of this compound

The formation of this compound, like other high molecular weight PAHs, occurs through pyrosynthesis at high temperatures (300-600 °C) during the incomplete combustion of organic materials. The primary mechanisms involved are the Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism and Diels-Alder reactions.

Hydrogen-Abstraction-Acetylene-Addition (HACA) Mechanism

The HACA mechanism is a widely accepted pathway for the growth of PAHs. It involves a repetitive sequence of reactions that build larger aromatic systems from smaller ones. The general steps are:

-

Hydrogen Abstraction: A hydrogen atom is removed from an aromatic ring by a radical (e.g., H•), creating a stable aryl radical.

-

Acetylene Addition: An acetylene molecule (C₂H₂) adds to the radical site on the aromatic ring.

-

Cyclization and Aromatization: The resulting structure undergoes intramolecular cyclization and subsequent hydrogen elimination to form a new, stable aromatic ring.

This process can repeat, leading to the formation of increasingly larger and more complex PAHs.

Diels-Alder Reactions

Diels-Alder reactions are another important route to PAH formation. This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. In the context of PAH formation, smaller unsaturated hydrocarbon fragments generated during combustion can act as the diene and dienophile, leading to the stepwise construction of the polycyclic aromatic framework.

Proposed Formation Pathway of this compound

While a definitive, experimentally verified pathway for the specific formation of the this compound isomer is not extensively documented, a plausible pathway can be hypothesized based on the principles of PAH growth. One potential route involves the growth from a smaller, stable PAH such as Benzo(ghi)perylene (C₂₂H₁₂) through the HACA mechanism.

This diagram illustrates a simplified, hypothetical pathway where Benzo(ghi)perylene undergoes hydrogen abstraction to form a radical, which then reacts with acetylene. Subsequent cyclization and aromatization lead to the formation of this compound. The actual formation in a complex combustion environment is likely to involve multiple competing and parallel reaction pathways.

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in environmental samples requires robust analytical methods due to its low concentrations and the complexity of the sample matrices. The following sections detail common experimental protocols for its analysis.

Sample Collection and Preparation

1. Sample Extraction (Soxhlet Extraction)

Soxhlet extraction is a widely used technique for the extraction of PAHs from solid matrices like air particulate filters and soil.

-

Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser, and extraction thimble.

-

Solvent: Dichloromethane or a mixture of benzene and ethanol is commonly used.

-

Procedure:

-

Place the sample (e.g., filter paper) into the extraction thimble.

-

Add the extraction solvent to the round-bottom flask.

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for a sufficient duration (typically 16-24 hours) to ensure complete removal of the analytes from the sample matrix.

-

After extraction, cool the apparatus and collect the solvent containing the extracted PAHs.

-

2. Sample Cleanup (Silica Gel Chromatography)

A cleanup step is crucial to remove interfering compounds from the sample extract before instrumental analysis.

-

Materials: Glass chromatography column, silica gel (activated at 150-160°C), anhydrous sodium sulfate, and elution solvents (e.g., pentane, hexane, methylene chloride).

-

Procedure:

-

Prepare a slurry of activated silica gel in an appropriate solvent (e.g., methylene chloride) and pack it into the chromatography column.

-

Add a layer of anhydrous sodium sulfate to the top of the silica gel.

-

Pre-elute the column with a non-polar solvent like pentane or hexane.

-

Carefully load the concentrated sample extract onto the column.

-

Elute the column with a series of solvents of increasing polarity. The PAH fraction is typically eluted with a mixture of hexane and methylene chloride.

-

Collect the fraction containing the PAHs.

-

Instrumental Analysis

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of PAHs. Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode provides high sensitivity and selectivity.

-

Gas Chromatograph (GC) Conditions:

-

Column: A capillary column suitable for PAH analysis (e.g., HP-5MS, 60 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injection: Splitless injection mode is typically used for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to separate the PAHs based on their boiling points. For example, start at 80°C, ramp to 290°C, and hold.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mode: Selected Ion Monitoring (SIM). For this compound (molecular weight 302.4 g/mol ), the molecular ion (m/z 252 for the common fragment after loss of a benzene ring, or 302 for the parent ion) and qualifier ions are monitored.

-

2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC with a fluorescence detector is another highly sensitive and selective method for PAH analysis, as many PAHs are naturally fluorescent.

-

High-Performance Liquid Chromatograph (HPLC) Conditions:

-

Column: A C18 reverse-phase column designed for PAH analysis (e.g., Vydac 201TP54, 250 mm x 4.6 mm, 5 µm particles).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used for separation.

-

Flow Rate: Typically around 1.0-1.8 mL/min.

-

-

Fluorescence Detector (FLD) Conditions:

-

Wavelength Programming: The excitation and emission wavelengths are programmed to change during the chromatographic run to optimize the detection of each PAH as it elutes from the column. For this compound, specific excitation and emission wavelengths would be selected based on its fluorescence spectrum.

-

Conclusion

This compound is a potent carcinogenic PAH that is primarily released into the environment from the incomplete combustion of organic materials. Its presence in air, water, soil, and various emission sources necessitates sensitive and reliable analytical methods for its monitoring and for assessing human exposure. This guide has provided a detailed overview of the environmental sources, formation pathways, and analytical protocols for this compound. A thorough understanding of these aspects is critical for researchers and professionals working to mitigate the environmental and health impacts of this hazardous compound. Further research into the specific isomer formation pathways of dibenzopyrenes will enhance our ability to predict their formation and control their emissions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dibenzopyrenes - Wikipedia [en.wikipedia.org]

- 4. Direct determination of dibenzo[a,l]pyrene and its four dibenzopyrene isomers in water samples by solid-liquid extraction and laser-excited time-resolved Shpol'skii spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Carcinogenic Mechanism of Dibenzo(a,i)pyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzo(a,i)pyrene (DB[a,i]P), a potent polycyclic aromatic hydrocarbon (PAH), is a significant environmental carcinogen found in sources such as tobacco smoke and polluted air.[1] Its carcinogenicity is attributed to its metabolic activation to reactive intermediates that form covalent adducts with DNA, leading to mutations and the initiation of cancer. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the carcinogenic action of DB[a,i]P, with a focus on its metabolic activation, DNA adduct formation, and the subsequent cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in cancer research and drug development.

Metabolic Activation of this compound

The carcinogenicity of this compound is not inherent to the parent molecule but arises from its metabolic activation into highly reactive electrophilic metabolites. This biotransformation is primarily carried out by Phase I and Phase II metabolizing enzymes.

1.1. Role of Cytochrome P450 Enzymes

The initial and rate-limiting step in the metabolic activation of DB[a,i]P is its oxidation by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1.[2][3] These enzymes convert DB[a,i]P into epoxides, which are then hydrated by epoxide hydrolase to form dihydrodiols. A second epoxidation of the dihydrodiol results in the formation of highly reactive diol epoxides.

The primary pathway for DB[a,i]P activation involves the formation of a "fjord-region" diol epoxide, specifically the Dibenzo[a,i]pyrene-11,12-diol-13,14-epoxide (DB[a,l]PDE).[2] Both human CYP1A1 and CYP1B1 are capable of catalyzing the formation of DB[a,l]PDE, with studies indicating that CYP1B1 may have a higher catalytic efficiency for this reaction compared to CYP1A1.[2]

Table 1: Kinetic Parameters of this compound Metabolism by Human Cytochrome P450 Enzymes

| Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/nmol P450) | Catalytic Efficiency (Vmax/Km) | Reference |

| CYP1A1 | DB[a,l]P-11,12-dihydrodiol | 3.9 | 116 | 29.7 | |

| CYP1A2 | DB[a,l]P-11,12-dihydrodiol | - | 22 | - | |

| CYP1B1 | DB[a,l]PDE-DNA adducts | - | 82 (anti-DB[a,l]PDE) | - | |

| CYP2C9 | DB[a,l]P-11,12-dihydrodiol | - | 29 | - | |

| CYP2B6 | DB[a,l]P-11,12-dihydrodiol | - | 18 | - | |

| CYP3A4 | DB[a,l]P-11,12-dihydrodiol | - | 16 | - |

Note: Data for Km and Vmax are not available for all enzyme-metabolite combinations. The rate of DB[a,l]PDE-DNA adduct formation for CYP1B1 is presented as a measure of its activation activity.

1.2. Experimental Protocol: In Vitro Metabolism Assay

A typical experimental workflow to determine the kinetic parameters of DB[a,i]P metabolism is as follows:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the recombinant human CYP enzyme, a NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Initiation of Reaction: Add this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time period.

-

Termination and Extraction: Stop the reaction by adding a cold organic solvent (e.g., ethyl acetate). The metabolites are then extracted into the organic phase.

-

Analysis: The extracted metabolites are separated and quantified using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detection.

DNA Adduct Formation

The ultimate carcinogenic metabolites of this compound, the diol epoxides, are highly electrophilic and can covalently bind to the nucleophilic sites on DNA, forming DNA adducts. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription, which can result in mutations.

2.1. Types of DNA Adducts

DB[a,l]PDE primarily forms adducts with deoxyguanosine (dG) and deoxyadenosine (dA) residues in DNA. The major adducts are formed through the reaction of the C14 position of DB[a,l]PDE with the exocyclic amino groups of these purine bases. Both stable and depurinating adducts are formed. Depurinating adducts result in the loss of the adducted base, creating an apurinic (AP) site, which is also a mutagenic lesion.

Table 2: Quantitative Data on this compound-DNA Adduct Formation

| System | Treatment | Adduct Type | Adduct Level (adducts / 108 nucleotides) | Reference |

| Mouse Skin | Dibenzo[a,i]pyrene | Stable Adducts | 1% of total adducts (51% dG, 46% dA) | |

| Human Oral Buccal Cells (Smokers) | Tobacco Smoke | BPDE-N2-dG | 20.18 ± 8.40 | |

| Human Oral Buccal Cells (Non-smokers) | - | BPDE-N2-dG | 0.84 ± 1.02 | |

| Human Oral Buccal Cells (Smokers) | Tobacco Smoke | DBPDE-N6-dA | 5.49 ± 3.41 | |

| Human Oral Buccal Cells (Non-smokers) | - | DBPDE-N6-dA | 2.76 ± 2.29 |

Note: BPDE-N2-dG and DBPDE-N6-dA are adducts formed from Benzo[a]pyrene and Dibenzo[a,l]pyrene respectively, which are both present in tobacco smoke.

2.2. Experimental Protocols for DNA Adduct Detection

2.2.1. 32P-Postlabeling Assay

This is a highly sensitive method for detecting a wide range of DNA adducts.

References

- 1. Determination of point mutational spectra of benzo[a]pyrene-diol epoxide in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic activation of dibenzo[a,l]pyrene by human cytochrome P450 1A1 and P450 1B1 expressed in V79 Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Importance of CYP1A1 and CYP1B1 in bioactivation of benzo[a]pyrene in human lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Activation of Dibenzo(a,i)pyrene In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo(a,i)pyrene (DB[a,i]P), also known as Dibenzo[a,l]pyrene (DB[a,l]P), is a potent polycyclic aromatic hydrocarbon (PAH) and a formidable environmental carcinogen. Found in sources such as cigarette smoke, diesel exhaust, and industrial emissions, its procarcinogenic nature necessitates a thorough understanding of its metabolic activation pathways in vivo. This technical guide provides an in-depth overview of the core processes involved in the transformation of DB[a,i]P into its ultimate carcinogenic metabolites, focusing on the enzymatic reactions, resulting DNA adducts, and the experimental methodologies used to study these phenomena in living organisms.

Core Concepts: The Metabolic Activation Pathway

The carcinogenicity of this compound is not inherent to the parent molecule but arises from its metabolic conversion into highly reactive intermediates that can covalently bind to cellular macromolecules, most critically, DNA. This process, known as metabolic activation, is a multi-step enzymatic cascade primarily occurring in the liver but also in other tissues.

The principal pathway for the metabolic activation of DB[a,i]P involves a series of oxidation and hydrolysis reactions catalyzed by Phase I and Phase II metabolizing enzymes. The key steps are:

-

Epoxidation: The initial attack on the DB[a,i]P molecule is carried out by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. These enzymes introduce an epoxide group across one of the double bonds of the pyrene ring system.

-

Hydrolysis: The resulting epoxide is then hydrolyzed by microsomal epoxide hydrolase (mEH) to form a trans-dihydrodiol.

-

Second Epoxidation: The dihydrodiol intermediate undergoes a second epoxidation, again catalyzed by CYP enzymes. This reaction forms a highly reactive diol epoxide. It is the fjord region diol epoxides of DB[a,i]P that are considered its ultimate carcinogenic metabolites.

-

DNA Adduct Formation: These electrophilic diol epoxides can then react with nucleophilic sites on DNA bases, primarily guanine and adenine, to form stable covalent adducts. The formation of these DB[a,i]P-DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.

Key Enzymes in this compound Metabolism

Several key enzymes are integral to the metabolic activation of this compound in vivo:

-

Cytochrome P450 (CYP) Isoforms:

-

CYP1A1: Plays a major role in the initial oxidation of DB[a,i]P.

-

CYP1B1: Also heavily involved in the metabolic activation of DB[a,i]P, often exhibiting high catalytic activity towards this substrate.

-

CYP1A2: Contributes to the metabolism of DB[a,i]P, although generally to a lesser extent than CYP1A1 and CYP1B1.

-

-

Microsomal Epoxide Hydrolase (mEH): This enzyme is crucial for the conversion of the initial epoxide metabolite into the corresponding dihydrodiol, a critical step in the formation of the ultimate carcinogenic diol epoxides.

Quantitative Data on this compound-DNA Adducts In Vivo

The formation of DNA adducts is a key biomarker of exposure to and metabolic activation of this compound. The following tables summarize quantitative data on DB[a,i]P-DNA adduct levels from in vivo studies in mouse models.

| Animal Model | Tissue | Compound Administered | Dosing Regimen | Adduct Analysis Method | Adduct Level (adducts / 10^9 nucleotides) | Reference |

| C57BL/6 Mice | Lung | Dibenzo[a,l]pyrene (DBP) | 1, 5, or 20 mg/kg body weight daily for 10 days by gavage | 33P-postlabeling | Dose-dependent increase | [1] |

| Mouse | Skin | Dibenzo[a,l]pyrene (DB[a,l]P) | Topical application | 32P-postlabeling | 1% of total adducts were stable adducts (51% guanine, 46% adenine) | [2] |

| Rat | Mammary Gland | Dibenzo[a,l]pyrene (DB[a,l]P) | Direct application | 32P-postlabeling | 2% of total adducts were stable adducts (42% guanine, 55% adenine) | [2] |

| Mouse | Oral Tissues | Dibenzo[a,l]pyrene (DB[a,l]P) | 240 nmol per day for 2 days, direct oral application | LC-MS/MS | (-)-anti-trans-DB[a,l]PDE-dA: 4.03 ± 0.27 fmol/μg DNA (at 48h) | [3] |

| Mouse | Oral Tissues | Dibenzo[a,l]pyrene (DB[a,l]P) | 24 nmol, 3 times per week for 5 weeks, direct oral application | LC-MS/MS | (-)-anti-cis-DB[a,l]PDE-dA: 1.63 ± 0.42 fmol/μg DNA (at 48h) | [3] |

Experimental Protocols

A comprehensive understanding of the in vivo metabolic activation of this compound relies on well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

In Vivo Dosing and Sample Collection in a Mouse Model

Objective: To study the formation of this compound-DNA adducts in target tissues of mice following systemic exposure.

Materials:

-

This compound (DB[a,i]P)

-

Vehicle (e.g., corn oil, acetone)

-

Female C57BL/6 mice (or other appropriate strain)

-

Gavage needles or micropipettes for topical application

-

Surgical instruments for tissue collection

-

Liquid nitrogen for snap-freezing tissues

-

-80°C freezer for sample storage

Procedure:

-

Animal Acclimation: House mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

-

Dosing Preparation: Prepare a solution or suspension of DB[a,i]P in the chosen vehicle at the desired concentration.

-

Administration:

-

Oral Gavage: Administer the DB[a,i]P solution directly into the stomach of the mice using a gavage needle. A typical dosing regimen might be daily administration for a set number of days.

-

Topical Application: Apply the DB[a,i]P solution directly to a shaved area of the skin.

-

Direct Oral Cavity Application: Administer a specific volume of the DB[a,i]P solution directly into the oral cavity of the mice.

-

-

Monitoring: Observe the animals daily for any signs of toxicity, and record body weights regularly.

-

Tissue Collection: At predetermined time points after the final dose, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Dissection and Storage: Immediately dissect the target tissues (e.g., liver, lung, skin, mammary gland, oral tissues). Rinse the tissues with cold phosphate-buffered saline (PBS), blot dry, and snap-freeze them in liquid nitrogen. Store the frozen tissues at -80°C until DNA extraction.

DNA Adduct Analysis by ³²P-Postlabeling

Objective: To detect and quantify a wide range of this compound-DNA adducts with high sensitivity.

Materials:

-

DNA isolated from tissues of DB[a,i]P-treated and control animals

-

Micrococcal nuclease

-

Spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-³²P]ATP

-

Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates

-

TLC tanks and developing solvents

-

Phosphorimager or autoradiography film

Procedure:

-

DNA Digestion: Digest the DNA samples to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides more efficiently than adducted ones.

-

Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P by incubating with T4 polynucleotide kinase and [γ-³²P]ATP.

-

Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography on PEI-cellulose plates using different solvent systems for each dimension.

-

Detection and Quantification: Visualize the separated adducts using a phosphorimager or by autoradiography. Quantify the adduct levels by measuring the radioactivity of the adduct spots relative to the total amount of DNA analyzed.

Analysis of this compound Metabolites by HPLC with Fluorescence Detection

Objective: To identify and quantify this compound metabolites in biological samples.

Materials:

-

Tissue homogenates or plasma from DB[a,i]P-treated animals

-

Organic solvents for extraction (e.g., ethyl acetate, methanol)

-

Solid-phase extraction (SPE) columns (e.g., C18)

-

High-performance liquid chromatography (HPLC) system equipped with a fluorescence detector

-

Reversed-phase HPLC column (e.g., C18)

-

Metabolite standards (e.g., dihydrodiols, phenols of DB[a,i]P)

Procedure:

-

Sample Preparation and Extraction: Homogenize the tissue samples in a suitable buffer. Extract the metabolites from the homogenate or plasma using liquid-liquid extraction or solid-phase extraction.

-

HPLC Separation: Inject the extracted sample onto a reversed-phase HPLC column. Separate the metabolites using a gradient elution program with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

-

Fluorescence Detection: Detect the eluting metabolites using a fluorescence detector set at the appropriate excitation and emission wavelengths for this compound and its metabolites.

-

Identification and Quantification: Identify the metabolites by comparing their retention times with those of authentic standards. Quantify the concentration of each metabolite by comparing its peak area to a calibration curve generated with the corresponding standard.

Visualizations

Metabolic Activation Pathway of this compound

Caption: Metabolic activation of this compound to its ultimate carcinogenic metabolite.

Experimental Workflow for In Vivo Study of this compound Metabolism

Caption: A typical experimental workflow for studying this compound metabolism in vivo.

Conclusion

The in vivo metabolic activation of this compound is a complex process that is fundamental to its carcinogenic activity. A detailed understanding of the enzymatic pathways, the resulting DNA adducts, and the methodologies to study these processes is crucial for researchers in the fields of toxicology, cancer research, and drug development. The information presented in this technical guide provides a comprehensive foundation for scientists working to unravel the mechanisms of DB[a,i]P-induced carcinogenesis and to develop strategies for its prevention and mitigation.

References

A Historical Overview of Dibenzo(a,i)pyrene Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo(a,i)pyrene (DB(a,i)P) is a polycyclic aromatic hydrocarbon (PAH) of significant interest to the scientific community due to its potent carcinogenic properties. As a component of tobacco smoke, polluted air, and contaminated food, human exposure is a critical public health concern. This technical guide provides a comprehensive historical overview of the research into DB(a,i)P, from its initial discovery to our current understanding of its mechanisms of action. This document is intended to serve as a detailed resource, summarizing key quantitative data, outlining experimental protocols, and visualizing the complex biological pathways involved in its carcinogenicity.

Early Discovery and Synthesis

The initial synthesis and identification of various dibenzopyrene isomers occurred as part of the broader effort to understand the carcinogenic components of coal tar and other combustion products. While specific details on the very first synthesis of this compound are not extensively documented in readily available literature, the general methods for synthesizing polycyclic aromatic hydrocarbons in the early 20th century involved multi-step organic reactions, often starting from smaller aromatic precursors. These methods have evolved significantly, with modern techniques such as palladium-catalyzed cross-coupling reactions offering more efficient and specific routes to these complex molecules.

Carcinogenicity Studies: A Quantitative Perspective

Early research firmly established this compound as a potent carcinogen in various animal models. The mouse skin painting model has been a cornerstone of this research, providing valuable quantitative data on its tumor-initiating activity.

Table 1: Tumor-Initiating Activity of this compound in Mouse Skin (Initiation-Promotion Protocol)

| Initiating Dose (nmol) | Animal Strain | Promotion Agent | Tumor Incidence (%) | Tumors per Mouse | Latency (weeks) | Reference |

| 100 | SENCAR | TPA | 40 | 0.5 | >20 | [1] |

| 500 | SENCAR | TPA | 85 | 5.8 | >20 | [1] |

| 800 (242 µg) | SENCAR | TPA | 62.5 | 2.6 | 12 | [1] |

TPA: 12-O-tetradecanoylphorbol-13-acetate

Table 2: Comparative Tumorigenicity of Dibenzopyrene Isomers in Mouse Skin

| Compound | Initiating Dose (nmol) | Animal Strain | Tumors per Mouse | Reference |

| Dibenzo[a,h]pyrene | Not Specified | SENCAR | ~2x this compound | [2] |

| Dibenzo[a,i]pyrene | Not Specified | SENCAR | - | [2] |

| Dibenzo[a,l]pyrene | 1 | SENCAR | 2.6 | |

| 7,12-Dimethylbenz[a]anthracene (DMBA) | 1 | SENCAR | 0.29 | |

| Benzo[a]pyrene (B[a]P) | 1 | SENCAR | Inactive |

These studies highlight the significant carcinogenic potential of this compound, although it is noted that its isomer, Dibenzo[a,l]pyrene, is even more potent.

Experimental Protocols

Mouse Skin Carcinogenesis Bioassay (Initiation-Promotion Model)

This protocol is a standard method for assessing the carcinogenic potential of chemical compounds on the skin.

1. Animal Model:

-

Species: Mouse

-

Strain: SENCAR (sensitive to skin carcinogenesis) or other appropriate strains like FVB/N.

-

Age: 6-8 weeks at the start of the experiment.

-

Sex: Typically female, as they are often more sensitive and less prone to fighting-induced skin injuries.

2. Preparation:

-

The dorsal skin of the mice is shaved 1-2 weeks before the initiation phase. Care is taken to avoid any nicks or cuts to the skin.

-

Animals are acclimatized to the housing conditions for at least one week prior to the start of the study.

3. Initiation:

-

A single topical application of this compound, dissolved in a suitable solvent (e.g., acetone, dioxane:DMSO), is applied to the shaved dorsal skin.

-

A control group receives the solvent only.

4. Promotion:

-

One to two weeks after initiation, the promotion phase begins.

-

A tumor promoter, most commonly 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, typically twice a week.

-

The promotion phase continues for a predefined period, often 20-30 weeks.

5. Observation and Data Collection:

-

Animals are monitored regularly for the appearance and development of skin tumors (papillomas and carcinomas).

-

The number of tumors per mouse and the percentage of tumor-bearing mice (tumor incidence) are recorded weekly.

-

The latency period (time to the appearance of the first tumor) is also noted.

-

At the end of the study, tumors are histopathologically examined to confirm their malignancy.

Metabolic Activation and Mechanism of Carcinogenesis

The carcinogenicity of this compound is not due to the parent compound itself but rather to its metabolic activation into reactive intermediates that can bind to DNA, forming DNA adducts. This process is a critical step in the initiation of cancer.

The primary pathway for the metabolic activation of many polycyclic aromatic hydrocarbons, including dibenzopyrenes, involves the action of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, and epoxide hydrolase. This enzymatic cascade leads to the formation of highly reactive diol epoxides. For dibenzopyrenes with a "fjord region," such as Dibenzo[a,l]pyrene, the corresponding fjord region diol epoxides are considered the ultimate carcinogenic metabolites. These diol epoxides can covalently bind to the DNA bases, primarily guanine and adenine, forming bulky DNA adducts. If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication, potentially activating oncogenes or inactivating tumor suppressor genes, thereby initiating the process of carcinogenesis.

Experimental Workflow for Studying this compound Carcinogenesis

The investigation of this compound's carcinogenic properties involves a multi-step experimental workflow, from initial exposure to the analysis of molecular changes.

References

- 1. Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tumor-initiating activity in mouse skin and carcinogenicity in rat mammary gland of dibenzo[a]pyrenes: the very potent environmental carcinogen dibenzo[a, l]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

A Toxicological Profile of Dibenzo(a,i)pyrene and its Metabolites: An In-depth Technical Guide

Executive Summary

Dibenzo(a,i)pyrene [DB(a,i)P], a high molecular weight polycyclic aromatic hydrocarbon (PAH), is a potent environmental carcinogen found in fossil fuels, coal tar, and tobacco smoke.[1][2] Like many PAHs, DB(a,i)P is a procarcinogen that requires metabolic activation to exert its toxic effects. This process, primarily mediated by cytochrome P450 (CYP) enzymes, results in the formation of highly reactive diol epoxide metabolites. These ultimate carcinogens covalently bind to DNA, forming adducts that can lead to mutations, genotoxicity, and the initiation of cancer. The aryl hydrocarbon receptor (AhR) and p53 signaling pathways are critically involved in its mechanism of action. This document provides a comprehensive overview of the metabolism, mechanisms of toxicity, quantitative toxicological data, and key experimental protocols relevant to the study of this compound and its metabolites.

Metabolism and Metabolic Activation

The carcinogenicity of this compound is contingent upon its metabolic activation into electrophilic intermediates capable of reacting with cellular macromolecules like DNA.[3][4] This biotransformation is a multi-step process involving Phase I and Phase II metabolizing enzymes.

Phase I Metabolism: The initial and rate-limiting step is the oxidation of the parent DB(a,i)P compound by the cytochrome P450 mixed-function oxidase system.[1] This enzymatic action introduces epoxide groups onto the aromatic structure. These epoxides are subsequently hydrated by epoxide hydrolase to form dihydrodiols. Further oxidation of these dihydrodiols by CYP enzymes generates the ultimate carcinogenic species: diol epoxides. For dibenzopyrenes, these fjord-region diol epoxides are particularly potent mutagens.

Key Metabolites:

-

Phenols and Dihydrodiols: Initial metabolites formed include various phenols and dihydrodiols, such as 1,2- and 3,4-dihydrodiols.

-

Diol Epoxides: These are considered the ultimate carcinogenic metabolites. The 3,4-dihydrodiol of DB(a,i)pyrene has been reported to be mutagenic to bacteria and acts as a tumor initiator on mouse skin.

The metabolic pathway is illustrated below.

Table 1: Key Metabolites of Dibenzopyrenes and Their Biological Activity

| Metabolite Class | Specific Example | Biological Activity | Reference |

| Dihydrodiols | This compound-3,4-dihydrodiol | Mutagenic in bacteria, tumor initiator in mice. | |

| Dihydrodiols | Dibenzo(a,h)pyrene-1,2-dihydrodiol | Mutagenic in bacteria, tumor initiator in mice. | |

| Diol Epoxides | (±)-anti-DB[a,l]PDE | Potent oral carcinogen, induces p53 overexpression. | |

| Diol Epoxides | syn- and anti-DB[a,l]PDE | Form stable DNA adducts, primarily at deoxyadenosine. | |

| Note: Data for the closely related and highly potent isomer Dibenzo[a,l]pyrene (DB[a,l]P) is included for context, as its metabolites are well-characterized. |

Mechanisms of Toxicity

Genotoxicity and Carcinogenicity via DNA Adduction

The primary mechanism underlying the carcinogenicity of DB(a,i)P is its ability to cause genetic damage. The diol epoxide metabolites are highly electrophilic and readily form covalent bonds with the nucleophilic sites on DNA bases, creating bulky DNA adducts. The formation of these adducts is a critical initiating event in chemical carcinogenesis.

If not repaired, these adducts can lead to:

-

Mutations: Miscoding during DNA replication, leading to permanent changes in the DNA sequence. For the related isomer Dibenzo[def,p]chrysene, the main types of gene mutations observed are G→T and A→T transversions.

-

DNA Strand Breaks: The formation and repair of bulky adducts can lead to single or double-strand breaks in the DNA.

-

Chromosomal Aberrations: Large-scale genetic damage, including sister-chromatid exchanges.

This DNA damage triggers cellular stress responses, including the activation of tumor suppressor pathways like p53. The p53 protein, in turn, induces the expression of downstream targets such as p21(WAF1), which mediates cell cycle arrest to allow time for DNA repair. Persistent damage can overwhelm these repair mechanisms, leading to apoptosis or the fixation of mutations that can drive neoplastic transformation.

Role of the Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in the toxicity of many PAHs. DB(a,i)P can bind to and activate the AhR. Upon activation, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs). This binding initiates the transcription of a battery of genes, most notably Phase I metabolizing enzymes like CYP1A1 and CYP1B1.

This creates a feedback loop where DB(a,i)P induces the very enzymes responsible for its own metabolic activation, thereby amplifying its toxic and carcinogenic potential. Studies in AhR-deficient mice have shown dramatically suppressed genotoxic and carcinogenic responses to dibenzopyrenes, confirming the crucial role of this receptor in mediating their toxicity.

Quantitative Toxicological Data

Quantitative data underscores the high potency of dibenzopyrenes. The following tables summarize key findings from in vitro and in vivo studies.

Table 2: Carcinogenicity and Tumorigenicity of Dibenzopyrenes in Animal Models

| Compound | Animal Model | Dose & Regimen | Endpoint | Result | Reference |

| Dibenzo[a,l]pyrene | SENCAR Mice | 4 nmol (initiation) | Malignant Tumors | 70% incidence | |

| Dibenzo[a,l]pyrene | SENCAR Mice | 8 nmol (initiation) | Malignant Tumors | 91% incidence | |

| Dibenzo[a,l]pyrene | SENCAR Mice | 1 nmol (initiation) | Tumors/mouse | 2.6 | |

| (±)-anti-DB[a,l]PDE | B6C3F1 Mice | 3 nmol (oral, 3x/wk) | Oral Squamous Cell Carcinoma | 89% incidence | |

| (±)-anti-DB[a,l]PDE* | B6C3F1 Mice | 6 nmol (oral, 3x/wk) | Oral Squamous Cell Carcinoma | 100% incidence | |

| Note: Data for the highly potent isomer Dibenzo[a,l]pyrene (DB[a,l]P) and its diol epoxide (PDE) are presented due to their extensive characterization in carcinogenicity studies. |

Table 3: In Vitro Genotoxicity and Cytotoxicity Data

| Compound | Cell Line | Assay | Concentration | Result | Reference |

| Dibenzo[a,l]pyrene | Human Lung Fibroblasts | DNA Adducts | 0.1 µM (24h) | 2360 ± 798 adducts/10⁸ nucleotides | |

| Benzo[a]pyrene (for comparison) | Human Lung Fibroblasts | DNA Adducts | 1.0 µM (24h) | 237 ± 107 adducts/10⁸ nucleotides | |

| Dibenzo[def,p]chrysene | HepG2 | MTT Assay | 72h exposure | IC₅₀ = 0.06 µM | |

| Dibenzo[def,p]chrysene* | HepG2 | Comet Assay | 50 nM (24h) | Statistically significant DNA damage | |

| Note: Dibenzo[def,p]chrysene is an alternative name for Dibenzo[a,l]pyrene. |

Table 4: Potency Equivalency Factors (PEFs) Relative to Benzo[a]pyrene

| Compound | Potency Equivalency Factor (PEF) | Agency/Source | Reference |

| This compound | 10 | ATSDR | |

| Dibenzo(a,h)pyrene | 10 | ATSDR | |

| Dibenzo(a,l)pyrene | 10 | ATSDR | |

| Dibenzo(a,e)pyrene | 1 | ATSDR | |

| Benzo(a)pyrene | 1 (Benchmark) | ATSDR | |

| Note: PEFs are used in risk assessment to evaluate the carcinogenicity of PAH mixtures relative to the benchmark compound, Benzo[a]pyrene. |

Key Experimental Protocols

In Vitro Genotoxicity: The Comet Assay

This assay, also known as single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Line: Human lung fibroblast cell lines (e.g., MRC-5) or human hepatoma cells (e.g., HepG2) are commonly used.

-

Experimental Protocol:

-

Exposure: Cells are cultured and exposed to various concentrations of DB(a,i)P (e.g., 0.05 µM to 0.6 µM) for a defined period (e.g., 6 to 24 hours).

-

Cell Embedding: Harvested cells are suspended in low-melting-point agarose and layered onto a microscope slide.

-

Lysis: Slides are immersed in a high-salt lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding & Electrophoresis: Slides are placed in an alkaline buffer (pH > 13) to unwind the DNA and then subjected to electrophoresis. Damaged DNA containing strand breaks migrates from the nucleoid towards the anode, forming a "comet tail."

-

Staining and Visualization: DNA is stained with a fluorescent dye (e.g., ethidium bromide) and visualized via fluorescence microscopy.

-

-

Data Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head. The "comet moment" is a key metric representing the extent of DNA damage.

In Vivo Carcinogenicity: Mouse Skin Initiation-Promotion Model

This two-stage model is a classic method for evaluating the carcinogenic potential of chemicals.

-

Animal Model: Highly sensitive mouse strains such as SENCAR or FVB/N are typically used.

-

Experimental Protocol:

-

Initiation: A single, sub-carcinogenic dose of the test compound (e.g., 1 to 8 nmol of a dibenzopyrene isomer) is applied topically to the shaved dorsal skin of the mice. A vehicle control group (e.g., acetone) is included.

-

Promotion: Beginning approximately one to two weeks after initiation, a tumor-promoting agent (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is applied repeatedly (e.g., twice weekly) to the same area for a prolonged period (e.g., 20-40 weeks).

-

Observation: Animals are monitored weekly for the appearance, number, and size of skin tumors (papillomas and carcinomas).

-

-

Endpoints:

-

Tumor Incidence: The percentage of animals in a group that develop at least one tumor.

-

Tumor Multiplicity: The average number of tumors per animal.

-

Latency: The time in weeks to the appearance of the first tumor.

-

In Vitro Metabolism: Hepatic Microsomal Assay

This assay is used to identify metabolites formed by Phase I enzymes.

-

Enzyme Source: Liver microsomes are isolated from rodents (e.g., Sprague-Dawley rats) pre-treated with a CYP-inducing agent like 3-methylcholanthrene to increase metabolic activity. Human liver microsomes can also be used.

-

Experimental Protocol:

-

Incubation: DB(a,i)P is incubated with the liver microsomes in a buffered solution.

-

Cofactor Addition: The reaction is initiated by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), which is an essential cofactor for CYP450 enzyme activity.

-

Reaction Quenching & Extraction: After a set time, the reaction is stopped (e.g., by adding a cold organic solvent). The metabolites are then extracted from the aqueous phase.

-

Analysis: The extracted compounds are separated, identified, and quantified using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).

-

-

Endpoints: Identification and quantification of specific metabolites, such as phenols and dihydrodiols, to elucidate the metabolic pathway.

Conclusion

This compound is a highly potent genotoxic and carcinogenic PAH. Its toxicological profile is defined by its requisite metabolic activation to reactive diol epoxide intermediates. These metabolites form stable DNA adducts, a mechanistic cornerstone that initiates a cascade of cellular events including DNA damage responses, cell cycle arrest, and, upon failure of these systems, the fixation of mutations that can lead to cancer. The aryl hydrocarbon receptor (AhR) is a key upstream regulator, inducing the very enzymes that potentiate the toxicity of DB(a,i)P. Quantitative data confirms its high potency relative to other PAHs. The experimental models detailed herein are crucial for both hazard identification and for elucidating the complex molecular pathways that govern its carcinogenicity, providing a critical knowledge base for human health risk assessment and regulatory decision-making.

References

Dibenzo(a,i)pyrene DNA Adduct Formation and Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo(a,i)pyrene (DBP), a potent polycyclic aromatic hydrocarbon (PAH), is a significant environmental carcinogen. Its carcinogenicity is intrinsically linked to its metabolic activation into reactive intermediates that form covalent bonds with cellular DNA, creating this compound-DNA adducts. These bulky lesions distort the DNA helix, interfering with replication and transcription, and if not repaired, can lead to mutations and the initiation of cancer. This technical guide provides an in-depth overview of the mechanisms of DBP-DNA adduct formation, the cellular repair processes that counteract this damage, and the experimental methodologies used to study these phenomena.

This compound DNA Adduct Formation

The formation of DBP-DNA adducts is a multi-step process initiated by the metabolic activation of the parent DBP molecule. This process is primarily carried out by cytochrome P450 enzymes and epoxide hydrolase.

Metabolic Activation Pathway

DBP is metabolically activated to its ultimate carcinogenic form, an anti-DBP-11,12-diol-13,14-epoxide (DBPDE). This fjord-region diol epoxide is highly reactive and readily forms covalent adducts with DNA. The metabolic activation primarily involves cytochrome P450 enzymes 1A1 and 1B1.[1] The process stereoselectively produces different enantiomers of DBPDE, with the (-)-anti-DBPDE being a major contributor to DNA adducts observed in vivo.[2]

Types of DNA Adducts

Once formed, DBPDE reacts with the exocyclic amino groups of purine bases in DNA, primarily at the N² position of guanine (dG) and the N⁶ position of adenine (dA).[3][4] This results in the formation of bulky stereoisomeric adducts. The major adducts are derived from the reaction of (+)-anti-DBPDE with dG and dA.[3] The formation of both guanine and adenine adducts is significant, with studies showing roughly equal amounts of stable adducts formed with both bases in some in vitro systems.

Cellular Repair of this compound-DNA Adducts

The primary mechanism for the removal of bulky DBP-DNA adducts is the Nucleotide Excision Repair (NER) pathway. NER is a versatile and highly conserved process that recognizes and eliminates a wide range of DNA lesions that distort the DNA helix.

Nucleotide Excision Repair (NER)

The NER pathway involves the coordinated action of a large number of proteins in a multi-step process:

-

Damage Recognition: The bulky DBP-DNA adduct is recognized by a complex of proteins, including the XPC-RAD23B complex for global genome NER (GG-NER) and a stalled RNA polymerase II for transcription-coupled NER (TC-NER).

-

DNA Unwinding: The DNA around the lesion is unwound by the helicase activity of the TFIIH complex, creating a bubble of approximately 30 base pairs.

-

Dual Incision: Two endonucleases, XPG and the XPF-ERCC1 complex, make incisions on the damaged strand on either side of the lesion.

-

Excision: The oligonucleotide fragment containing the DBP-DNA adduct is removed.

-

DNA Synthesis and Ligation: The resulting gap is filled in by DNA polymerase δ/ε, using the undamaged strand as a template, and the final phosphodiester bond is sealed by DNA ligase.

Differential Repair of DBP-DNA Adducts

A critical finding in the study of DBP-DNA adducts is the differential repair of guanine and adenine adducts. Studies have shown that DBP-N⁶-dA adducts are significantly more resistant to NER than DBP-N²-dG adducts. In cell-free extracts, guanine adducts can be up to 35 times more susceptible to NER than their stereochemically identical adenine counterparts. This resistance of adenine adducts to repair is hypothesized to contribute to the high genotoxic and carcinogenic potential of DBP, as these persistent lesions are more likely to lead to mutations during DNA replication.